molecular formula C14H21Cl2NO B1424628 3-(2-Chloro-4-isopropylphenoxy)piperidine hydrochloride CAS No. 1220035-64-2

3-(2-Chloro-4-isopropylphenoxy)piperidine hydrochloride

Cat. No. B1424628
CAS RN: 1220035-64-2
M. Wt: 290.2 g/mol
InChI Key: ABIKXRBVWGKFDA-UHFFFAOYSA-N
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Description

3-(2-Chloro-4-isopropylphenoxy)piperidine hydrochloride (CIPP) is a chemical compound of interest in the field of scientific research and industry. It has a molecular formula of C14H21Cl2NO and a molecular weight of 290.2 g/mol . Piperidines, to which this compound belongs, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis .


Molecular Structure Analysis

The molecular structure of 3-(2-Chloro-4-isopropylphenoxy)piperidine hydrochloride is represented by the formula C14H21Cl2NO . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The main routes in modern organic chemistry to the synthesis of piperidine derivatives involve hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(2-Chloro-4-isopropylphenoxy)piperidine hydrochloride include a molecular formula of C14H21Cl2NO and a molecular weight of 290.2 g/mol .

Scientific Research Applications

Chemical Analysis and Identification

3-(2-Chloro-4-isopropylphenoxy)piperidine hydrochloride, as a piperidine derivative, is involved in the chemical analysis and identification of impurities in pharmaceutical substances. For instance, it's used in the identification and quantification of impurities in cloperastine hydrochloride, a substance with antitussive effects. The study involved the enrichment, isolation, and structural characterization of various impurities, highlighting the chemical's role in ensuring the purity and safety of pharmaceutical products (Liu et al., 2020).

Molecular Structure and Characterization

The compound plays a role in the molecular structure analysis and characterization of various substances. For example, its structure and characteristics are studied in the context of pharmaceuticals like paroxetine hydrochloride, a selective serotonin reuptake inhibitor. Such studies delve into the physicochemical properties, spectroscopic data, and pharmacological effects of substances, providing a deeper understanding of their molecular nature (Germann et al., 2013).

Synthesis and Antimicrobial Activities

Piperidine derivatives, including 3-(2-Chloro-4-isopropylphenoxy)piperidine hydrochloride, are utilized in the synthesis of other compounds with potential antimicrobial activities. A study focused on the synthesis, characterization, and screening of a piperidine-based compound for microbial activities against various pathogens. This highlights its role in the development of new antimicrobial agents and its contribution to addressing challenges in treating infections (Ovonramwen et al., 2019).

Solid-State Characterization

The compound is also involved in solid-state characterization studies of pharmaceutical substances. It's used in the characterization of local anaesthetic drugs, where its properties under various conditions, like temperature and solvent effects, are studied. This is crucial for understanding the stability and behavior of pharmaceuticals in different environments and forms (Schmidt, 2005).

Safety And Hazards

The safety and hazards of 3-(2-Chloro-4-isopropylphenoxy)piperidine hydrochloride are not specified in the search results. For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

3-(2-chloro-4-propan-2-ylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO.ClH/c1-10(2)11-5-6-14(13(15)8-11)17-12-4-3-7-16-9-12;/h5-6,8,10,12,16H,3-4,7,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABIKXRBVWGKFDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC2CCCNC2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloro-4-isopropylphenoxy)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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